2'-Thioadenosine
Overview
Description
2’-Thioadenosine is a sulfur-containing nucleoside analog of adenosine. It is characterized by the substitution of a sulfur atom at the 2’ position of the ribose moiety. This compound has garnered significant interest due to its potential therapeutic applications and its role as an intermediate in the synthesis of various pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Thioadenosine typically involves the transformation of adenosine through a series of chemical reactions. One common method includes the reaction of adenosine with carbon disulfide and methanol under elevated temperatures to yield 2’-Thioadenosine . The reaction conditions, such as temperature and time, are optimized to maximize yield and purity.
Industrial Production Methods: On an industrial scale, the production of 2’-Thioadenosine involves similar synthetic routes but with enhanced process controls to ensure consistency and scalability. High-performance liquid chromatography is often employed to achieve a purity of 98.0% .
Chemical Reactions Analysis
Types of Reactions: 2’-Thioadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur atom, which can alter the reactivity of the compound compared to adenosine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can oxidize 2’-Thioadenosine, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can reduce 2’-Thioadenosine to its corresponding thiol derivative.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
2’-Thioadenosine has a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: It is used to investigate the role of sulfur-containing nucleosides in biological systems.
Mechanism of Action
2’-Thioadenosine exerts its effects by interacting with specific molecular targets and pathways. It is a selective and irreversible inhibitor of ErbB-1 and ErbB-2, with an IC50 of 45 µM for ErbB-2 . The compound covalently inactivates ErbB-1 by modifying a cysteine residue at the active site, thereby inhibiting the receptor’s activity .
Comparison with Similar Compounds
Adenosine: The parent compound, which lacks the sulfur substitution at the 2’ position.
2’-Deoxyadenosine: Similar to adenosine but without the hydroxyl group at the 2’ position.
5’-Thioadenosine: Another sulfur-containing nucleoside with the sulfur atom at the 5’ position.
Uniqueness of 2’-Thioadenosine: The presence of the sulfur atom at the 2’ position imparts unique chemical and biological properties to 2’-Thioadenosine. This substitution can enhance the compound’s stability and alter its reactivity, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(19)6(17)4(1-16)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRCFULRQZKFRM-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435431 | |
Record name | 2'-Thioadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136904-69-3 | |
Record name | 2'-Thioadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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